3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H2BrCl2NO2 and a molecular weight of 258.88 g/mol . This compound is characterized by the presence of bromine, chlorine, and carboxylic acid functional groups attached to a pyrrole ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid typically involves the bromination and chlorination of pyrrole derivatives. One common method includes the reaction of 3-bromo-1H-pyrrole-2-carboxylic acid with chlorine gas under controlled conditions to introduce the chlorine atoms at the 4 and 5 positions of the pyrrole ring . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve consistent product quality. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-dicarboxylic acid derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrrole derivatives.
Oxidation Reactions: Formation of pyrrole-2,3-dicarboxylic acid derivatives.
Reduction Reactions: Formation of pyrrole-2-carbinol derivatives.
Scientific Research Applications
3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid is primarily based on its ability to interact with various molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-pyrrole-2-carboxylic acid
- 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
- 3-Bromo-4-chloro-1H-pyrrole-2-carboxylic acid
Uniqueness
3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid is unique due to the simultaneous presence of bromine and chlorine atoms on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in chemical and pharmaceutical research .
Properties
IUPAC Name |
3-bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2/c6-1-2(7)4(8)9-3(1)5(10)11/h9H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIGMRVMUHCKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C1Br)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243504-75-6 |
Source
|
Record name | 3-bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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